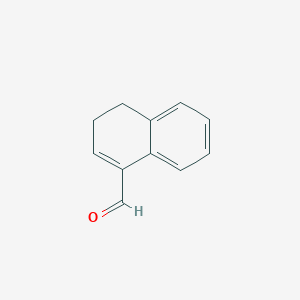
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the first position and an aldehyde group at the seventh position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring. The reaction conditions typically involve acidic catalysts and moderate temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and oxidation to introduce the aldehyde group. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.
Reduction: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-methanol.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and antidepressant effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but lacks the aldehyde group.
1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Similar structure with an ethyl group and an aldehyde group at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
FXEDPKHNEUGPBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)










![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)


